1,2-Diphenoxybenzene: Physicochemical Architecture & Synthetic Methodology
1,2-Diphenoxybenzene: Physicochemical Architecture & Synthetic Methodology
[1][2]
Executive Summary
1,2-Diphenoxybenzene (CAS 3379-37-1), often referred to as o-diphenoxybenzene or o-phenoxyphenoxybenzene, represents a critical structural motif in the family of polyphenyl ethers (PPEs). Unlike its meta and para isomers, the ortho substitution pattern induces a unique steric twist, disrupting planar stacking while maintaining the exceptional thermal and radiation stability characteristic of the ether linkage.
Primarily utilized as a thermal sensitizer in leuco-dye-based recording materials and as a high-performance functional fluid component, its utility stems from a sharp melting transition and chemical inertness. For the research and drug development community, it serves as a robust hydrophobic scaffold, modeling the metabolic stability of diaryl ethers in bioactive compounds. This guide delineates its physicochemical properties, industrial-grade synthetic protocols, and material applications.
Physicochemical Profile
The following data consolidates experimental values and computed descriptors for 1,2-diphenoxybenzene.
Table 1: Core Technical Specifications
| Property | Value / Description | Source/Notes |
| CAS Number | 3379-37-1 | Registry |
| IUPAC Name | 1,2-diphenoxybenzene | |
| Synonyms | o-Diphenoxybenzene; 1,2-Phenylenebis(oxy)dibenzene | |
| Molecular Formula | C₁₈H₁₄O₂ | |
| Molecular Weight | 262.31 g/mol | |
| Physical State | Crystalline Solid (White to Off-White) | Ambient conditions |
| Melting Point | 88 – 93 °C | [1][2] |
| Boiling Point | ~360 °C (Predicted); >150 °C @ 2 mmHg | High thermal stability |
| Density | ~1.15 g/cm³ | Estimated (Solid phase) |
| Solubility | Soluble in Toluene, Chloroform, DMF; Insoluble in Water | Lipophilic |
| Partition Coeff.[1][2][3][4][5][6][7] (LogP) | 4.5 – 4.9 | Highly Hydrophobic |
Technical Note: The melting point of the ortho isomer (88–93°C) is distinct from the meta (59–61°C) and para (72–73°C) isomers. Confusion often arises with 1,2-diphenoxyethane (MP 94–96°C); verification of the central benzene ring vs. ethyl linker is crucial in procurement.
Synthetic Architecture
The synthesis of 1,2-diphenoxybenzene is classically achieved via Ullmann Ether Synthesis . While nucleophilic aromatic substitution (
Protocol: Copper-Catalyzed Ullmann Coupling[8]
This protocol is adapted for laboratory-scale synthesis (approx. 10–50g scale) ensuring high conversion of the sterically hindered ortho positions.
Reagents:
-
Substrate: 1,2-Dichlorobenzene (1.0 equiv)
-
Nucleophile: Phenol (2.2 equiv)
-
Base: Potassium Carbonate (
) or Sodium Hydroxide (NaOH) -
Catalyst: Copper(I) Chloride (CuCl) (5–10 mol%)
-
Ligand/Solvent: Pyridine or DMAc (Dimethylacetamide); Modern variants use sequestering amines (e.g., TDA-1) to lower reaction temps.
Step-by-Step Methodology:
-
Phenolate Formation: In a 3-neck round-bottom flask equipped with a Dean-Stark trap, combine Phenol (2.2 equiv) and Potassium Hydroxide (2.2 equiv) in Toluene. Reflux to remove water azeotropically. Crucial: Water poisons the Ullmann catalyst; the phenolate must be anhydrous.
-
Catalyst Addition: Once dry, remove Toluene via distillation. Add the high-boiling solvent (DMAc or excess 1,2-dichlorobenzene) and the CuCl catalyst.
-
Coupling Reaction: Add 1,2-Dichlorobenzene (if not used as solvent). Heat the mixture to 140–160°C under an inert atmosphere (
).-
Monitoring: The reaction typically requires 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[7]
-
-
Work-up:
-
Cool to room temperature.[8]
-
Dilute with diethyl ether or dichloromethane.
-
Filter through a Celite pad to remove copper salts.
-
Wash the organic filtrate with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
-
Purification: Dry over
and concentrate. Recrystallize the crude solid from Ethanol or a Hexane/Ethanol mixture to yield white crystals (MP 88–93°C).
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle and transformation logic.
Caption: Figure 1. Copper-catalyzed Ullmann ether synthesis pathway converting 1,2-dichlorobenzene to 1,2-diphenoxybenzene via oxidative addition/reductive elimination cycles.
Material Science & Applications
Thermal Sensitization in Recording Media
In the paper and packaging industry, 1,2-diphenoxybenzene is utilized as a sensitizer in thermal recording materials (thermal paper).
-
Mechanism: It acts as a solid solvent. Upon heating by the thermal head, it melts (approx. 90°C) and solubilizes the leuco dye and the acidic developer, facilitating their reaction to form color.
-
Advantage: Its sharp melting point ensures a rapid "on/off" response, preventing background fogging at storage temperatures while delivering high optical density during printing.
High-Performance Fluids (PPEs)
As a member of the Polyphenyl Ether (PPE) class, the 1,2-isomer contributes to fluids used in:
-
Radiation Environments: PPEs are among the most radiation-resistant organic fluids known, used in nuclear facility robotics and lubricants.
-
High-Vacuum Diffusion Pumps: The extremely low vapor pressure and high thermal stability (up to 300°C+) make them ideal for ultra-high vacuum applications.
Drug Development Context
While not a common API itself, the 1,2-diphenoxybenzene scaffold is used in medicinal chemistry to:
-
Linker Design: Provide a lipophilic, metabolically stable linker between pharmacophores. The ether bond is resistant to hydrolysis and many enzymatic degradations compared to esters.
-
Conformational Restriction: The ortho attachment forces the two phenyl rings into a non-coplanar "twist" conformation, which can be exploited to fit specific hydrophobic pockets in protein targets.
References
-
Preparation of 1,2-diphenoxybenzene . U.S. Patent 4,288,386. (1981). Describes the Ullmann synthesis of diaryl ethers using copper catalysts and sequestering amines.
-
Facile O-Arylation of Phenols . Journal of Organic Chemistry. (2004). Details modern coupling conditions for ortho-substituted diaryl ethers.
-
Heat-sensitive recording material . U.S. Patent 5,001,104. (1991).[9] Cites the use of 1,2-diphenoxybenzene as a sensitizer with specific melting point data.[1][2][4]
-
PubChem Compound Summary: 1,2-Diphenoxybenzene . National Center for Biotechnology Information. (2025). CID 621655.
-
Polyphenyl Ethers (PPE) Properties . Chevron Phillips Chemical Technical Data. General reference for thermal stability of the PPE class.
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- 2. Salicylic acid derivatives, the process for preparing the same and the heat-sensitive recording materials comprising thereof - Patent 0534257 [data.epo.org]
- 3. 713-68-8|3-Phenoxyphenol|BLD Pharm [bldpharm.com]
- 4. lookchem.com [lookchem.com]
- 5. Diphenyl ether (CAS 101-84-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Phenoxy compounds | Thermo Fisher Scientific [thermofisher.com]
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